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molecular formula C7H9BrN2 B8249366 3-bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

3-bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

Cat. No. B8249366
M. Wt: 201.06 g/mol
InChI Key: VPMOYRIHUAVLMI-UHFFFAOYSA-N
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Patent
US08598217B2

Procedure details

To a solution of 4-bromo-5-(3-chloro-propyl)-3-methyl-1H-pyrazole (2.42 g, 10.2 mmol) in isopropyl alcohol (35 mL) was added KOH (0.86 g, 15.3 mmol) dissolved in water (7 mL). The reaction was heated to reflux for 4 h. After cooling the reaction was partially concentrated, diluted with EtOAc and washed with brine. The organic layer was dried over Na2SO4, filtered and concentrated to give a light yellow oil as the desired product (1.01 g, 5.0 mmol). MS m/z 203.4 (M+H)+.
Name
4-bromo-5-(3-chloro-propyl)-3-methyl-1H-pyrazole
Quantity
2.42 g
Type
reactant
Reaction Step One
Name
Quantity
0.86 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([CH3:11])=[N:4][NH:5][C:6]=1[CH2:7][CH2:8][CH2:9]Cl.[OH-].[K+]>C(O)(C)C.O>[Br:1][C:2]1[C:3]([CH3:11])=[N:4][N:5]2[CH2:9][CH2:8][CH2:7][C:6]=12 |f:1.2|

Inputs

Step One
Name
4-bromo-5-(3-chloro-propyl)-3-methyl-1H-pyrazole
Quantity
2.42 g
Type
reactant
Smiles
BrC=1C(=NNC1CCCCl)C
Name
Quantity
0.86 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
7 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction
CONCENTRATION
Type
CONCENTRATION
Details
was partially concentrated
ADDITION
Type
ADDITION
Details
diluted with EtOAc
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC1=C2N(N=C1C)CCC2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5 mmol
AMOUNT: MASS 1.01 g
YIELD: CALCULATEDPERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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